2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
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Overview
Description
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy group, and a cyclohexanedicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE involves multiple steps. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents . The cyclohexanedicarboxamide moiety is then introduced through a series of acylation and cyclization reactions . The final product is obtained after purification and characterization using techniques such as NMR and GC-MS .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-N,N-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C26H28N4O4 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N4O4/c1-16-19(15-30(3)29-16)21-22(24(32)27-17-10-6-4-7-11-17)20(31)14-26(2,34)23(21)25(33)28-18-12-8-5-9-13-18/h4-13,15,21-23,34H,14H2,1-3H3,(H,27,32)(H,28,33) |
InChI Key |
RJSKIOMTTOVWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3)(C)O)C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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